

Application Notes and Protocols: Domatinostat Tosylate in Combination with Immunotherapy

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Compound of Interest

Compound Name: Domatinostat tosylate

Cat. No.: B1191543

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Introduction

Domatinostat tosylate (4SC-202) is an orally bioavailable, selective class I histone deacetylase (HDAC) inhibitor.[1][2] It has demonstrated potential as a promising agent in combination with immunotherapy for the treatment of various cancers.[3] Domatinostat modulates the tumor microenvironment (TIME) to enhance anti-tumor immune responses, thereby potentially overcoming resistance to immune checkpoint inhibitors (ICIs).[4][5] These application notes provide a comprehensive overview of the mechanism of action, preclinical and clinical data, and detailed protocols for key experiments involving Domatinostat in combination with immunotherapy.

Mechanism of Action

Domatinostat's primary mechanism of action involves the selective inhibition of HDAC1, HDAC2, and HDAC3.[6][7][8] This inhibition leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure.[1][2] This epigenetic modification alters the expression of various genes involved in immune recognition and response.[9][10]

The key immunomodulatory effects of Domatinostat include:

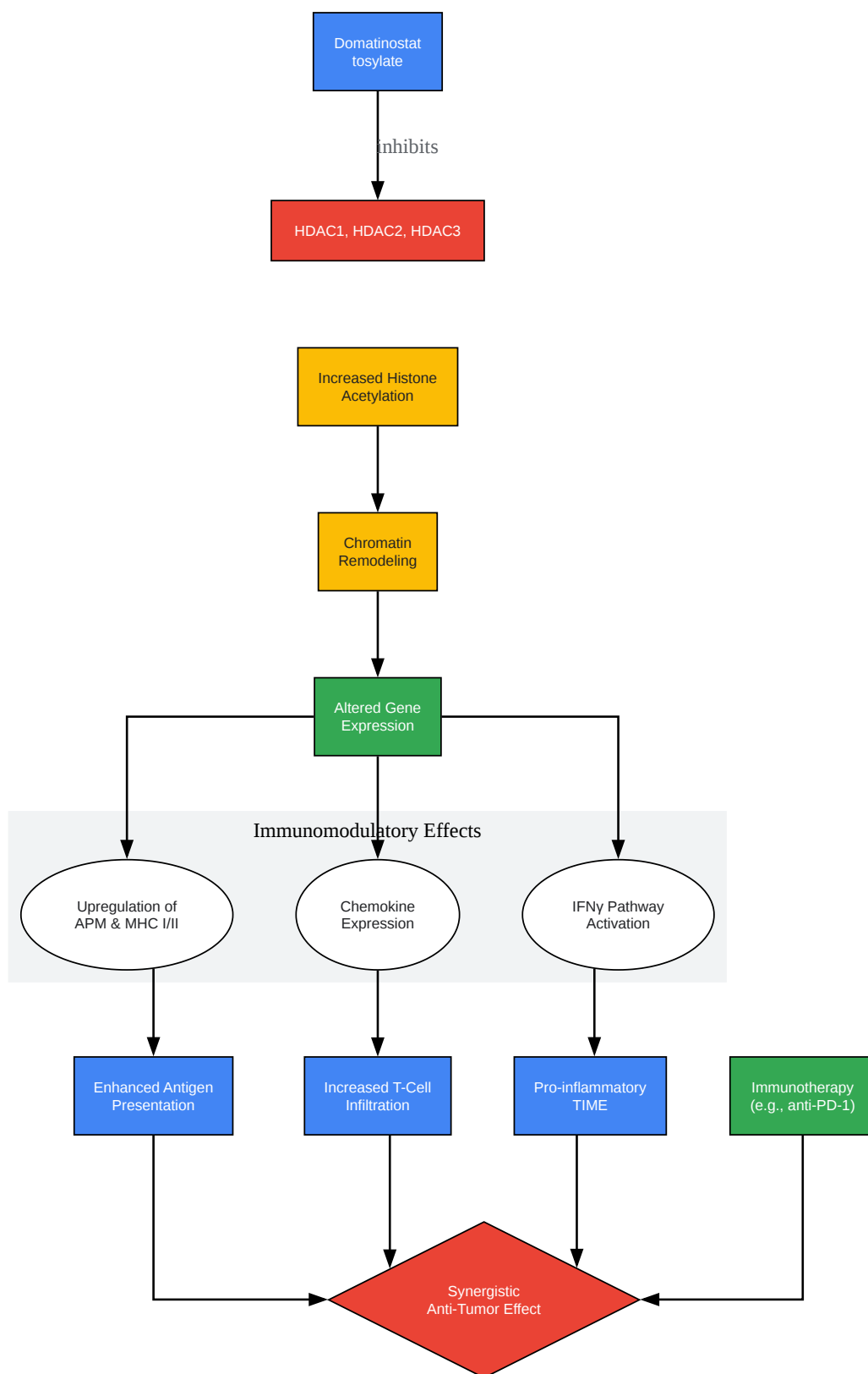
- **Enhanced Antigen Presentation:** Domatinostat upregulates the expression of genes involved in the antigen processing and presentation machinery (APM), including Major

Histocompatibility Complex (MHC) class I and II molecules on tumor cells.[3][4] This increases the visibility of tumor cells to the immune system, particularly cytotoxic T lymphocytes (CTLs).[4]

- **Increased T-Cell Infiltration:** By modulating the expression of chemokines, Domatinostat promotes the infiltration of immune cells, including CD8+ CTLs, into the tumor microenvironment.[4][5]
- **Modulation of Immune Checkpoints:** Preclinical studies suggest that HDAC inhibitors can upregulate the expression of PD-L1 on tumor cells, which, while seemingly counterintuitive, provides a stronger rationale for combination therapy with PD-1/PD-L1 inhibitors to achieve a synergistic effect.[11]
- **Induction of a Pro-inflammatory TIME:** Domatinostat can induce the expression of interferon-gamma (IFN γ) and IFN γ -related genes, fostering a more pro-inflammatory and less immunosuppressive tumor microenvironment.[3]

These effects collectively "prime" the tumor for a more robust response to immunotherapy, particularly immune checkpoint inhibitors that block the PD-1/PD-L1 axis.

Signaling Pathway



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Caption: Domatinostat's mechanism of action in combination with immunotherapy.

Preclinical Data Summary

Preclinical studies have demonstrated the synergistic anti-tumor effects of Domatinostat in combination with immune checkpoint inhibitors in various syngeneic mouse models.

Model	Treatment	Key Findings	Reference
CT26 (CTL-low)	Domatinostat + anti-PD-L1	Significantly reduced tumor volume compared to single agents; prolonged event-free survival.	[4]
C38 (CTL-high)	Domatinostat + anti-PD-1	Enhanced anti-tumor effects; increased number and effector function of T cells.	[4]
C38 (CTL-high)	Domatinostat + anti-PD-1 + anti-LAG3	Superior anti-tumor responses compared to dual or single-agent therapies.	[4]
C38 (CTL-high)	Domatinostat + anti-4-1BB	Synergistic anti-tumor efficacy.	[4]
B16F10 Melanoma	LBH589 (pan-HDACi) + anti-PD-1	Reduced tumor burden and improved overall survival.	[11]

Clinical Data Summary

Several clinical trials are evaluating the safety and efficacy of Domatinostat in combination with immunotherapy in various cancer types.

Trial Name (NCT)	Phase	Cancer Type	Combination Agent(s)	Key Findings/Status	Reference
SENSITIZE (NCT03278665)	Ib/II	Advanced Melanoma (PD-1 refractory)	Pembrolizumab	Well-tolerated; demonstrated elevated expression of APM and MHC genes, and IFN γ signatures in patient biopsies.	[4] [12]
EMERGE (NCT03812796)	II	Advanced Gastrointestinal Cancer (MSS)	Avelumab	Recommended Phase 2 dose of Domatinostat is 200 mg twice daily; combination is safe.	[5] [13] [14] [15] [16]
MERKLIN 1 (NCT04874831)	II	Metastatic Merkel Cell Carcinoma (treatment-naïve)	Avelumab	Study withdrawn before enrollment.	[17]
MERKLIN 2 (NCT04393753)	II	Advanced Merkel Cell Carcinoma (progressing on anti-PD-(L)1)	Avelumab	Completed.	[17]

DONIMI (NCT041339 48)	Ib/II	Stage III Melanoma	Nivolumab + Ipilimumab	Completed.	[17]
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Experimental Protocols

In Vivo Synergy Study in Syngeneic Mouse Models

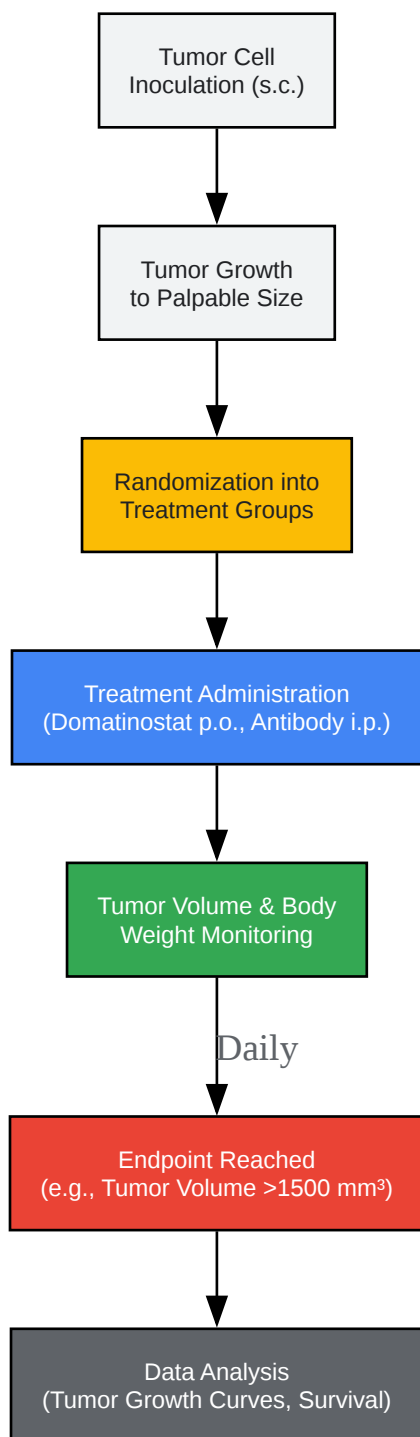
This protocol is based on methodologies described for CT26 and C38 tumor models.[\[4\]](#)

Objective: To evaluate the anti-tumor efficacy of Domatinostat in combination with an immune checkpoint inhibitor.

Materials:

- Female BALB/c or C57BL/6 mice (6-8 weeks old)
- CT26 or C38 tumor cells
- **Domatinostat tosylate**
- Anti-mouse PD-1, PD-L1, LAG3, or 4-1BB antibodies (e.g., from Bio X Cell)
- Vehicle for Domatinostat (e.g., 0.5% Natrosol)
- Phosphate Buffered Saline (PBS) for antibody dilution
- Calipers for tumor measurement
- Syringes and needles for tumor cell injection and drug administration

Workflow:



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Caption: Workflow for an in vivo synergy study.

Procedure:

- Tumor Cell Culture: Culture CT26 or C38 cells in appropriate media until they reach the desired confluence for injection.
- Tumor Inoculation: Subcutaneously inject 1×10^6 tumor cells in 100 μL of PBS into the right flank of each mouse.
- Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 50-100 mm^3). Randomize mice into treatment groups (e.g., Vehicle, Domatinostat alone, Antibody alone, Domatinostat + Antibody).
- Drug Preparation and Administration:
 - Prepare Domatinostat in the appropriate vehicle. A typical dose is 20 mg/kg administered orally (p.o.) twice daily.[\[4\]](#)
 - Dilute antibodies in sterile PBS. A typical dose is 10 mg/kg administered intraperitoneally (i.p.) twice weekly for anti-PD-1 or as scheduled for other antibodies.[\[4\]](#)
- Monitoring:
 - Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: $(\text{length} \times \text{width}^2) / 2$.
 - Monitor body weight and general health of the animals.
- Endpoint: Euthanize mice when tumors reach the predetermined endpoint size (e.g., 1500 mm^3) or if they show signs of excessive morbidity.
- Data Analysis: Plot mean tumor volume \pm SEM for each group over time. Generate Kaplan-Meier survival curves to analyze event-free survival.

Flow Cytometry Analysis of Tumor Infiltrating Lymphocytes (TILs)

This protocol provides a general framework for TIL analysis, which can be adapted based on specific markers of interest.[\[4\]](#)[\[18\]](#)[\[19\]](#)

Objective: To characterize the immune cell populations within the tumor microenvironment following treatment.

Materials:

- Freshly excised tumors
- RPMI 1640 medium
- Collagenase D (1 mg/mL)
- DNase I (0.1 mg/mL)
- Fetal Bovine Serum (FBS)
- 70 μ m cell strainers
- Red Blood Cell Lysis Buffer
- FACS buffer (PBS + 2% FBS)
- Fc block (e.g., anti-CD16/32)
- Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, PD-1, LAG3, Ki-67)
- Viability dye (e.g., Zombie Aqua)
- Flow cytometer

Procedure:

- Tumor Dissociation:
 - Mince the tumor tissue into small pieces.
 - Digest the tissue in RPMI containing Collagenase D and DNase I for 30-60 minutes at 37°C with agitation.

- Neutralize the enzymatic digestion with RPMI containing 10% FBS.
- Filter the cell suspension through a 70 µm cell strainer.
- Cell Preparation:
 - Lyse red blood cells using a lysis buffer.
 - Wash the cells with PBS and resuspend in FACS buffer.
 - Count the viable cells.
- Staining:
 - Stain for viability using a viability dye according to the manufacturer's protocol.
 - Block Fc receptors with Fc block for 10-15 minutes on ice.
 - Add the surface antibody cocktail and incubate for 30 minutes on ice in the dark.
 - For intracellular staining (e.g., FoxP3, Ki-67), fix and permeabilize the cells using a dedicated kit, then stain with intracellular antibodies.
- Data Acquisition and Analysis:
 - Acquire the samples on a flow cytometer.
 - Analyze the data using appropriate software (e.g., FlowJo). Gate on live, single cells, then on CD45+ leukocytes, followed by specific immune cell populations.

RNA Sequencing (RNA-seq) of Tumor Tissue

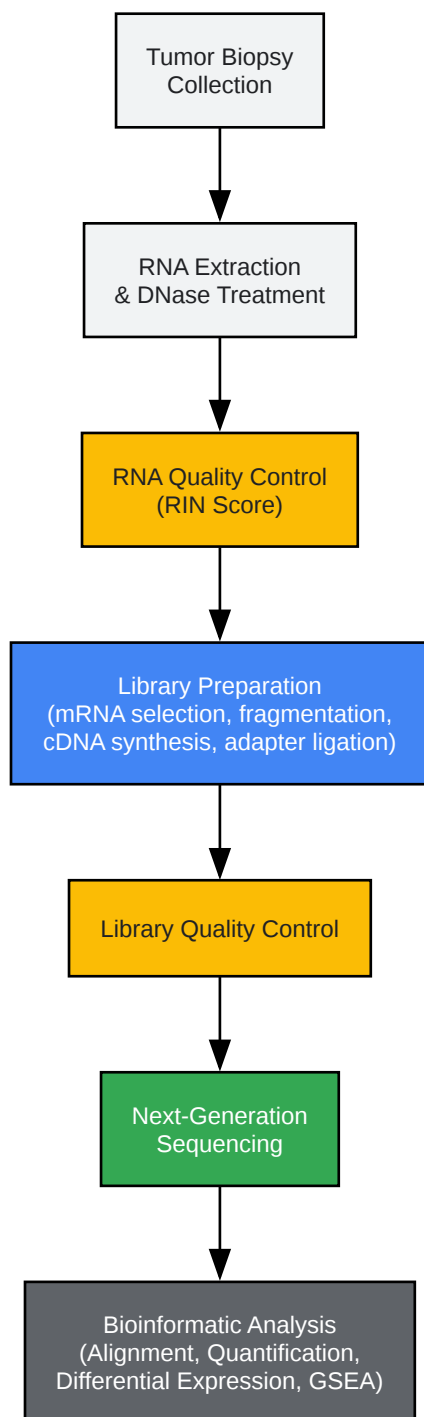
This protocol outlines the general steps for performing RNA-seq on tumor biopsies to analyze gene expression changes.^{[20][21][22][23]}

Objective: To identify changes in gene expression signatures within the tumor microenvironment induced by Domatinostat treatment.

Materials:

- Fresh-frozen or FFPE tumor tissue
- RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
- DNase I
- RNA quality assessment tool (e.g., Agilent Bioanalyzer)
- RNA-seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina)
- Next-generation sequencing platform (e.g., Illumina NovaSeq)

Workflow:



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Caption: Workflow for RNA sequencing of tumor tissue.

Procedure:

- RNA Extraction: Extract total RNA from tumor tissue using a suitable kit, including an on-column DNase digestion step to remove genomic DNA contamination.
- RNA Quality Control: Assess the quantity and quality of the extracted RNA. An RNA Integrity Number (RIN) of >7 is generally recommended for library preparation.
- Library Preparation:
 - Isolate mRNA from total RNA using poly-A selection.
 - Fragment the mRNA and synthesize first and second-strand cDNA.
 - Perform end repair, A-tailing, and ligate sequencing adapters.
 - Amplify the library using PCR.
- Library Quality Control: Validate the size and concentration of the final libraries.
- Sequencing: Sequence the libraries on a high-throughput sequencing platform.
- Bioinformatic Analysis:
 - Perform quality control of the raw sequencing reads.
 - Align the reads to a reference genome.
 - Quantify gene expression levels.
 - Perform differential gene expression analysis between treatment groups.
 - Conduct pathway analysis and Gene Set Enrichment Analysis (GSEA) to identify enriched biological pathways and immune signatures.

Conclusion

Domatinostat tosylate, in combination with immunotherapy, represents a promising therapeutic strategy. Its ability to modulate the tumor microenvironment by enhancing antigen presentation and promoting immune cell infiltration provides a strong rationale for its use with

immune checkpoint inhibitors. The provided protocols offer a foundation for researchers to further investigate and harness the full potential of this combination therapy in the fight against cancer.

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